Dacinostat

Catalog No.
S548545
CAS No.
404951-53-7
M.F
C22H25N3O3
M. Wt
379.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dacinostat

CAS Number

404951-53-7

Product Name

Dacinostat

IUPAC Name

(E)-N-hydroxy-3-[4-[[2-hydroxyethyl-[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]prop-2-enamide

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

InChI

InChI=1S/C22H25N3O3/c26-14-13-25(12-11-19-15-23-21-4-2-1-3-20(19)21)16-18-7-5-17(6-8-18)9-10-22(27)24-28/h1-10,15,23,26,28H,11-14,16H2,(H,24,27)/b10-9+

InChI Key

BWDQBBCUWLSASG-MDZDMXLPSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CCN(CCO)CC3=CC=C(C=C3)C=CC(=O)NO

Solubility

soluble in DMSO, not soluble in water.

Synonyms

NVP-LAQ824; NVP LAQ824; LAQ-824; LAQ824; LAQ 824; Dacinostat.

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN(CCO)CC3=CC=C(C=C3)C=CC(=O)NO

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CCN(CCO)CC3=CC=C(C=C3)/C=C/C(=O)NO

Description

The exact mass of the compound Dacinostat is 379.18959 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. It belongs to the ontological category of tryptamines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dacinostat, also known as LAQ824, is a potent inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins. Histones are the spools around which DNA is wrapped, and acetylation of histones loosens the DNA packaging, making it more accessible for transcription (gene expression) []. By inhibiting HDACs, dacinostat increases histone acetylation, potentially leading to the activation of genes that suppress cancer cell growth or promote cell death.

Dacinostat, also known as NVP-LAQ824, is a potent and selective inhibitor of histone deacetylases (HDACs). It is derived from 4-aminomethylcinnamic hydroxamic acid and has been developed by Novartis. Dacinostat functions by interfering with the normal deacetylation processes of histones, leading to increased acetylation levels in histone proteins, which in turn can alter gene expression patterns associated with various cellular processes, including apoptosis and differentiation .

Dacinostat's mechanism of action is centered on its role as an HDAC inhibitor []. HDACs remove acetyl groups from histone proteins, which can affect how tightly DNA is packaged within the cell []. By inhibiting HDAC activity, Dacinostat may influence gene expression by altering chromatin structure [].

Dacinostat primarily acts through the inhibition of HDAC enzymes. The mechanism involves binding to the zinc ion in the catalytic site of HDACs, thereby preventing the removal of acetyl groups from lysine residues on histones. This inhibition leads to a more relaxed chromatin structure, promoting transcriptional activation of genes involved in cell cycle regulation and apoptosis . The chemical structure of Dacinostat allows it to effectively compete with substrates for binding at the active site of HDACs.

Dacinostat exhibits significant biological activity against various cancer cell lines. It has been shown to induce apoptosis in lung cancer cells and enhance the expression of tumor suppressor genes such as p21. The compound has demonstrated efficacy in preclinical models for several types of cancer, including hematological malignancies and solid tumors . Its ability to modulate gene expression through histone acetylation makes it a candidate for combination therapies aimed at improving treatment outcomes in resistant cancer types.

The synthesis of Dacinostat involves several key steps:

  • Starting Material: The synthesis begins with 4-aminomethylcinnamic acid.
  • Hydroxamic Acid Formation: The carboxylic acid group is converted into a hydroxamic acid by reacting with hydroxylamine.
  • Purification: The product is purified using techniques such as crystallization or chromatography to obtain Dacinostat in its pure form.

The synthetic route is designed to maximize yield and purity, ensuring that the final product retains its inhibitory properties against HDACs .

Dacinostat is primarily being investigated for its potential use in oncology. It is currently under Phase III clinical trials for the treatment of various cancers, including multiple myeloma and solid tumors. Its mechanism as a pan-selective HDAC inhibitor positions it as a valuable agent in combination therapies aimed at enhancing the efficacy of existing chemotherapeutics . Additionally, Dacinostat may have applications in other diseases where epigenetic modulation is beneficial, such as neurodegenerative disorders.

Interaction studies have revealed that Dacinostat can enhance the effects of other anticancer agents. For instance, it has been shown to work synergistically with proteasome inhibitors and other chemotherapeutic drugs, leading to increased apoptosis in cancer cells. Furthermore, studies indicate that Dacinostat may alter the pharmacokinetics of co-administered drugs by influencing their metabolism through HDAC inhibition .

Several compounds share structural or functional similarities with Dacinostat. Here are some notable examples:

Compound NameMechanismUnique Features
Vorinostat (SAHA)Histone deacetylase inhibitorFirst HDAC inhibitor approved by FDA
PanobinostatPan-HDAC inhibitorEffective against resistant tumors
BelinostatHistone deacetylase inhibitorUsed in combination therapies
Trichostatin AHistone deacetylase inhibitorNatural product with broad-spectrum activity

Dacinostat stands out due to its selectivity and potency as a pan-HDAC inhibitor, demonstrating unique efficacy profiles in various preclinical studies compared to these other compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

379.18959167 g/mol

Monoisotopic Mass

379.18959167 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V10P524501

Wikipedia

Dacinostat

Dates

Modify: 2023-08-15
1: Wang H, Cheng F, Woan K, Sahakian E, Merino O, Rock-Klotz J, Vicente-Suarez I, Pinilla-Ibarz J, Wright KL, Seto E, Bhalla K, Villagra A, Sotomayor EM. Histone deacetylase inhibitor LAQ824 augments inflammatory responses in macrophages through transcriptional regulation of IL-10. J Immunol. 2011 Apr 1;186(7):3986-96. doi: 10.4049/jimmunol.1001101. Epub 2011 Mar 2. PubMed PMID: 21368229.
2: Schwarz K, Romanski A, Puccetti E, Wietbrauk S, Vogel A, Keller M, Scott JW, Serve H, Bug G. The deacetylase inhibitor LAQ824 induces notch signalling in haematopoietic progenitor cells. Leuk Res. 2011 Jan;35(1):119-25. doi: 10.1016/j.leukres.2010.06.024. Epub 2010 Jul 31. PubMed PMID: 20674020.
3: Cho YS, Whitehead L, Li J, Chen CH, Jiang L, Vögtle M, Francotte E, Richert P, Wagner T, Traebert M, Lu Q, Cao X, Dumotier B, Fejzo J, Rajan S, Wang P, Yan-Neale Y, Shao W, Atadja P, Shultz M. Conformational refinement of hydroxamate-based histone deacetylase inhibitors and exploration of 3-piperidin-3-ylindole analogues of dacinostat (LAQ824). J Med Chem. 2010 Apr 8;53(7):2952-63. doi: 10.1021/jm100007m. PubMed PMID: 20205394.
4: Vo DD, Prins RM, Begley JL, Donahue TR, Morris LF, Bruhn KW, de la Rocha P, Yang MY, Mok S, Garban HJ, Craft N, Economou JS, Marincola FM, Wang E, Ribas A. Enhanced antitumor activity induced by adoptive T-cell transfer and adjunctive use of the histone deacetylase inhibitor LAQ824. Cancer Res. 2009 Nov 15;69(22):8693-9. doi: 10.1158/0008-5472.CAN-09-1456. Epub 2009 Oct 27. PubMed PMID: 19861533; PubMed Central PMCID: PMC2779578.
5: Ellis L, Bots M, Lindemann RK, Bolden JE, Newbold A, Cluse LA, Scott CL, Strasser A, Atadja P, Lowe SW, Johnstone RW. The histone deacetylase inhibitors LAQ824 and LBH589 do not require death receptor signaling or a functional apoptosome to mediate tumor cell death or therapeutic efficacy. Blood. 2009 Jul 9;114(2):380-93. doi: 10.1182/blood-2008-10-182758. Epub 2009 Apr 21. PubMed PMID: 19383971.
6: de Bono JS, Kristeleit R, Tolcher A, Fong P, Pacey S, Karavasilis V, Mita M, Shaw H, Workman P, Kaye S, Rowinsky EK, Aherne W, Atadja P, Scott JW, Patnaik A. Phase I pharmacokinetic and pharmacodynamic study of LAQ824, a hydroxamate histone deacetylase inhibitor with a heat shock protein-90 inhibitory profile, in patients with advanced solid tumors. Clin Cancer Res. 2008 Oct 15;14(20):6663-73. doi: 10.1158/1078-0432.CCR-08-0376. PubMed PMID: 18927309.
7: Chung YL, Troy H, Kristeleit R, Aherne W, Jackson LE, Atadja P, Griffiths JR, Judson IR, Workman P, Leach MO, Beloueche-Babari M. Noninvasive magnetic resonance spectroscopic pharmacodynamic markers of a novel histone deacetylase inhibitor, LAQ824, in human colon carcinoma cells and xenografts. Neoplasia. 2008 Apr;10(4):303-13. PubMed PMID: 18392140; PubMed Central PMCID: PMC2288545.
8: Cuneo KC, Fu A, Osusky K, Huamani J, Hallahan DE, Geng L. Histone deacetylase inhibitor NVP-LAQ824 sensitizes human nonsmall cell lung cancer to the cytotoxic effects of ionizing radiation. Anticancer Drugs. 2007 Aug;18(7):793-800. PubMed PMID: 17581301.
9: Kato Y, Salumbides BC, Wang XF, Qian DZ, Williams S, Wei Y, Sanni TB, Atadja P, Pili R. Antitumor effect of the histone deacetylase inhibitor LAQ824 in combination with 13-cis-retinoic acid in human malignant melanoma. Mol Cancer Ther. 2007 Jan;6(1):70-81. PubMed PMID: 17237267.
10: Leyton J, Alao JP, Da Costa M, Stavropoulou AV, Latigo JR, Perumal M, Pillai R, He Q, Atadja P, Lam EW, Workman P, Vigushin DM, Aboagye EO. In vivo biological activity of the histone deacetylase inhibitor LAQ824 is detectable with 3'-deoxy-3'-[18F]fluorothymidine positron emission tomography. Cancer Res. 2006 Aug 1;66(15):7621-9. PubMed PMID: 16885362.

Explore Compound Types